Product packaging for 5-Chlorothiophene-2-sulfonyl azide(Cat. No.:CAS No. 83222-18-8)

5-Chlorothiophene-2-sulfonyl azide

Cat. No.: B14417491
CAS No.: 83222-18-8
M. Wt: 223.7 g/mol
InChI Key: ZHBGNVWOUJIQGC-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonyl Azides in Organic Transformations

Sulfonyl azides are a well-established class of reagents renowned for their versatility in organic synthesis. nih.govorganic-chemistry.org They serve as valuable precursors for a wide array of nitrogen-containing compounds. One of their most prominent applications is in diazo transfer reactions, where the azide (B81097) group is transferred to an active methylene (B1212753) compound to form a diazo compound. orgsyn.orgnih.gov This transformation is a cornerstone of modern synthetic methodology, enabling access to key intermediates for cyclopropanation, Wolff rearrangement, and C-H insertion reactions.

Furthermore, sulfonyl azides are key participants in [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to furnish 1,2,3-triazoles. nih.govwikipedia.org The copper-catalyzed version of this reaction, a prime example of "click chemistry," is celebrated for its high efficiency and regioselectivity. nih.gov The resulting triazole ring is a common motif in medicinal chemistry and materials science. Additionally, sulfonyl azides can undergo reactions to form N-substituted sulfonamides, which are prevalent in many biologically active molecules. researchgate.netasianpubs.org

The Thiophene (B33073) Moiety as a Privileged Scaffold in Chemical Synthesis

The thiophene ring, a sulfur-containing five-membered heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties often allow it to serve as a bioisostere for a benzene (B151609) ring, leading to improved pharmacokinetic profiles in drug candidates. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Beyond its role in medicinal chemistry, the thiophene core is a versatile building block in organic synthesis and materials science. The presence of the sulfur atom influences the ring's reactivity, making it susceptible to electrophilic substitution and allowing for a variety of functionalization strategies. Thiophene-based polymers are also of significant interest for their applications in organic electronics.

Overview of Academic Research Trajectories for 5-Chlorothiophene-2-sulfonyl Azide

While direct academic research focusing specifically on this compound is not extensively documented in publicly available literature, its synthetic potential can be inferred from the known reactivity of its constituent parts. The primary precursor, 5-chlorothiophene-2-sulfonyl chloride, is a commercially available and well-characterized compound. chemicalbook.comscbt.comsigmaaldrich.com Its conversion to the corresponding sulfonyl azide is a standard and efficient chemical transformation. organic-chemistry.org

Given the established reactivity of sulfonyl azides, the research trajectories for this compound are expected to follow several key paths:

Diazo Transfer Reactions: The compound is a likely candidate for use as a diazo transfer reagent, enabling the synthesis of novel diazo compounds bearing the 5-chlorothienylsulfonyl group. These diazo compounds could then be used in a variety of subsequent transformations.

Synthesis of Triazoles: The azide functionality predisposes the molecule to participate in cycloaddition reactions. Its reaction with various alkynes would provide access to a library of 1-(5-chlorothienylsulfonyl)-1,2,3-triazoles, which could be screened for biological activity or investigated for their material properties.

Formation of N-Substituted Sulfonamides: The sulfonyl azide can serve as a precursor to a range of N-substituted 5-chlorothiophene-2-sulfonamides. These compounds are of interest due to the prevalence of the sulfonamide functional group in pharmaceuticals. Research in this area would likely explore the synthesis and biological evaluation of novel sulfonamide derivatives.

In essence, while dedicated studies on this compound are limited, its role as a versatile synthetic intermediate is strongly suggested by the well-documented reactivity of sulfonyl azides and the significance of the thiophene scaffold. Future research is likely to focus on harnessing its potential to create novel and functionalized molecules for a variety of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2ClN3O2S2 B14417491 5-Chlorothiophene-2-sulfonyl azide CAS No. 83222-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-diazothiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2S2/c5-3-1-2-4(11-3)12(9,10)8-7-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBGNVWOUJIQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509508
Record name 5-Chlorothiophene-2-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83222-18-8
Record name 5-Chlorothiophene-2-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chlorothiophene 2 Sulfonyl Azide

Synthesis of Key Precursors

The efficient synthesis of 5-Chlorothiophene-2-sulfonyl azide (B81097) is contingent on the availability of high-purity precursors. The two primary intermediates are 5-Chlorothiophene-2-sulfonyl chloride and 5-Chlorothiophene-2-sulfonamide (B1586055), each synthesized through distinct chemical transformations.

Preparation of 5-Chlorothiophene-2-sulfonamide

5-Chlorothiophene-2-sulfonamide is a crucial aromatic sulfonamide intermediate. chemdad.comchemicalbook.com Its primary synthesis route involves the reaction of 5-Chlorothiophene-2-sulfonyl chloride with ammonia (B1221849). This amination reaction is a standard procedure for converting sulfonyl chlorides to their corresponding primary sulfonamides. The process typically involves treating the sulfonyl chloride with an excess of aqueous or gaseous ammonia. The reaction proceeds via nucleophilic substitution at the sulfur atom, where the ammonia molecule displaces the chloride, forming the sulfonamide and ammonium (B1175870) chloride as a byproduct. The product is a white to light yellow crystalline powder. chemdad.comchemicalbook.com

Preparation of 5-Chlorothiophene-2-sulfonyl Chloride

The cornerstone precursor for both the sulfonamide and, in many routes, the final sulfonyl azide, is 5-Chlorothiophene-2-sulfonyl chloride. This compound is synthesized via the chlorosulfonation of 2-chlorothiophene (B1346680). sigmaaldrich.com The reaction is typically carried out by treating 2-chlorothiophene with chlorosulfonic acid. sigmaaldrich.com To enhance the reaction's efficiency and selectivity, phosphorus pentachloride is sometimes used in conjunction with chlorosulfonic acid. sigmaaldrich.com The process requires careful temperature control, generally maintained between 0–5 °C, to prevent side reactions and degradation of the thiophene (B33073) ring. This electrophilic substitution reaction introduces the sulfonyl chloride (-SO₂Cl) group at the 2-position of the thiophene ring, which is activated for such substitutions by the sulfur heteroatom.

Direct Conversion Strategies to 5-Chlorothiophene-2-sulfonyl Azide

Once the key precursors are obtained, direct conversion to the target azide can be achieved through several strategies. The choice of method often depends on the starting material available, either the sulfonamide or the sulfonyl chloride.

Conversion from 5-Chlorothiophene-2-sulfonamide via Activated Azide Reagents

The transformation of a primary sulfonamide, such as 5-Chlorothiophene-2-sulfonamide, into a sulfonyl azide is accomplished through a diazo-transfer reaction. This method avoids the often harsh conditions required for synthesizing and handling sulfonyl chlorides. Modern diazo-transfer reagents offer high efficiency and improved safety profiles. One such reagent is imidazole-1-sulfonyl azide hydrogen sulfate (B86663), which provides a stable and easy-to-handle option for converting primary sulfonamides into sulfonyl azides in high yields without the need for copper salt catalysts. organic-chemistry.org The reaction mechanism involves a nucleophilic attack by the sulfonamide nitrogen onto the terminal nitrogen of the azide reagent, leading to the transfer of the diazo group. organic-chemistry.org Another effective reagent for this transformation is triflyl azide (trifluoromethanesulfonyl azide), which is known for its ability to facilitate diazo transfer under mild conditions. organic-chemistry.org

Conversion from 5-Chlorothiophene-2-sulfonyl Chloride utilizing Azide Anions

The most common and direct route to this compound is the nucleophilic substitution of the chloride in 5-Chlorothiophene-2-sulfonyl chloride with an azide anion. This reaction is typically performed by treating the sulfonyl chloride with an azide salt, most commonly sodium azide (NaN₃). researchgate.netijsrst.com The reaction's success is highly dependent on the solvent system, as the reactants often have poor mutual solubility. researchgate.net

Research has demonstrated that using Polyethylene Glycol (PEG-400) as a reaction medium provides an efficient and environmentally benign alternative to traditional organic solvents. researchgate.net In this system, various aryl and heteroaryl sulfonyl chlorides, including the structurally similar 2-thiophenesulfonyl chloride, are converted to their corresponding sulfonyl azides in excellent yields under mild conditions. researchgate.net The reaction proceeds rapidly, often at room temperature, by stirring a mixture of the sulfonyl chloride and sodium azide in PEG-400. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is critical for achieving high yields and purity, particularly in the conversion of the sulfonyl chloride. Key parameters that influence the outcome include the choice of solvent, reaction time, and temperature.

A screening of various solvents for the reaction of sulfonyl chlorides with sodium azide revealed that polar, eco-friendly solvents significantly enhance reaction efficiency. While solvents like acetonitrile (B52724) and toluene (B28343) can be used, PEG-400 was identified as the most effective medium, leading to superior yields in shorter reaction times without the need for additional catalysts. researchgate.net

Table 1: Effect of Solvent on the Synthesis of a Model Sulfonyl Azide

Entry Solvent Time (min) Yield (%)
1 CH₂Cl₂ 120 <5
2 Toluene 120 <5
3 THF 120 25
4 CH₃CN 120 75
5 PEG-400 10 94

Data derived from a model reaction of methanesulfonyl chloride with sodium azide. researchgate.net

The reaction time is another critical factor. For electron-rich or simple aryl sulfonyl chlorides, reactions in PEG-400 are often complete within 10 minutes. However, substrates with electron-withdrawing groups may require longer reaction times, up to 40 minutes, to achieve high yields. researchgate.net The reaction involving 2-thiophenesulfonyl chloride, a close analog to the target compound's precursor, was completed in 30 minutes, yielding the corresponding azide in 84% yield, demonstrating the method's applicability to heterocyclic systems. researchgate.net

Table 2: Synthesis of Various Sulfonyl Azides from Sulfonyl Chlorides in PEG-400

Entry Sulfonyl Chloride Time (min) Yield (%)
1 Methanesulfonyl chloride 10 94
2 p-Toluenesulfonyl chloride 10 97
3 p-Chlorobenzenesulfonyl chloride 10 95
4 2-Thiophenesulfonyl chloride 30 84
5 2-Nitrobenzenesulfonyl chloride 40 85

Reactions conducted at room temperature with sodium azide. researchgate.net

Temperature control is also essential. While these reactions proceed efficiently at room temperature, lower temperatures may be necessary for highly reactive or thermally sensitive substrates to minimize side product formation. researchgate.net Conversely, for less reactive substrates, moderate heating could potentially increase the reaction rate, although this must be balanced against the thermal stability of the sulfonyl azide product. nih.gov

Advanced Purification Techniques for this compound

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity of the compound. Often, a combination of techniques is employed to achieve the desired analytical grade.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, allowing it to form pure crystals, while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For sulfonyl azides and related thiophene compounds, various solvent systems have proven effective. google.com For instance, a mixture of ethanol (B145695) and water is often used, where the crude product is dissolved in hot ethanol, and water is added dropwise until turbidity is observed, followed by cooling to induce crystallization. google.com Acetic acid has also been reported as a recrystallization solvent for purifying complex molecules containing the 5-chlorothiophene moiety. googleapis.com

Table 1: Potential Recrystallization Solvent Systems

Solvent/Solvent SystemRationale for UseTypical Procedure
Ethanol/WaterGood solubility of the compound in hot ethanol, while impurities may have different solubility profiles. Water acts as an anti-solvent.Dissolve crude product in a minimum amount of hot ethanol. Add water dropwise until persistent cloudiness appears. Reheat to clarify and then cool slowly. google.com
Acetic AcidEffective for certain classes of related heterocyclic compounds, providing a polar medium for crystallization.Dissolve crude material in hot acetic acid and allow it to cool to room temperature, followed by further cooling in an ice bath to maximize crystal formation. googleapis.com
n-Hexane/Ethyl Acetate (B1210297)A non-polar/polar solvent mixture that can be fine-tuned to achieve optimal solubility differences between the product and impurities.Dissolve the crude solid in a minimal amount of hot ethyl acetate and add n-hexane until the solution becomes turbid. Cool slowly to promote crystallization.

Column Chromatography

When recrystallization is ineffective at removing impurities with similar solubility profiles, column chromatography is the preferred method for purification. youtube.com This technique separates compounds based on their differential adsorption onto a solid stationary phase as a liquid mobile phase passes through it. youtube.comyoutube.com For sulfonyl azides, silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate a wide range of organic compounds. acs.orgnih.govnih.gov

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. youtube.com The crude this compound is then loaded onto the top of the silica gel bed. A carefully selected solvent or mixture of solvents, known as the eluent, is passed through the column. acs.orgnih.gov Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into distinct fractions.

The choice of eluent is critical. A common strategy is to start with a non-polar solvent, such as hexane (B92381) or cyclohexane, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. acs.orgnih.gov This gradient elution allows for the separation of non-polar impurities first, followed by the target compound.

Table 2: Typical Parameters for Column Chromatography Purification

ParameterDescriptionCommon Selection
Stationary Phase The solid adsorbent that separates the mixture components.Silica gel (60-120 mesh or 230-400 mesh for flash chromatography). acs.orgnih.govnih.gov
Mobile Phase (Eluent) The solvent or solvent mixture that carries the sample through the stationary phase.Cyclohexane/Ethyl Acetate, Hexane/Ethyl Acetate, Dichloromethane/Methanol. googleapis.comacs.orgnih.gov
Elution Technique The method of passing the eluent through the column.Gravity Chromatography: Eluent flows under gravity. Flash Chromatography: Pressure is applied to speed up eluent flow, improving resolution and reducing time. googleapis.comyoutube.com

Following purification by either method, the purity of the isolated this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Chemical Reactivity and Mechanistic Aspects of 5 Chlorothiophene 2 Sulfonyl Azide

Azide (B81097) Decomposition and Nitrogen Extrusion Mechanisms

The decomposition of sulfonyl azides, including 5-chlorothiophene-2-sulfonyl azide, is a cornerstone of their chemistry, providing access to highly reactive intermediates through the extrusion of molecular nitrogen (N₂). This process can be initiated either by heat or by light.

Thermal or photochemical activation of sulfonyl azides provides the necessary energy to overcome the activation barrier for the cleavage of the N-N₂ bond, leading to the irreversible loss of dinitrogen gas and the formation of a sulfonyl nitrene intermediate. nih.gov

Thermal Decomposition: The thermal decomposition rates of azides are influenced by the electronic nature of the substituent attached to the azide group. In the case of azidothiophenes, the endocyclic sulfur atom has been shown to influence the rate of thermolysis. rsc.org For 3-azidothiophene, neighboring groups like acetyl and nitro substituents enhance the decomposition rate, although to a lesser extent than in analogous azidobenzene (B1194522) systems. rsc.org This suggests that the electronic properties of the thiophene (B33073) ring and its substituents, such as the chloro and sulfonyl groups in this compound, play a significant role in the stability and decomposition kinetics of the molecule. Thermolysis of azides can lead to intramolecular cyclization or other rearrangements depending on the molecular structure. researchgate.netrsc.org

Photochemical Decomposition: Photochemical activation offers an alternative pathway to generate sulfonyl nitrenes, often under milder conditions than thermal methods. nih.gov Visible-light-mediated energy transfer from a photocatalyst to the sulfonyl azide has emerged as a powerful method. chemrxiv.orgchemrxiv.org This process typically involves the excitation of a photocatalyst (e.g., an iridium complex), which then transfers its energy to the sulfonyl azide, promoting it to an excited triplet state that readily fragments to release N₂ and form a triplet sulfonyl nitrene. chemrxiv.orgresearchgate.net

The primary product of azide decomposition is a sulfonyl nitrene, a highly reactive species with a nitrogen atom that has only six valence electrons. Sulfonyl nitrenes can exist in either a singlet state (with paired electrons) or a triplet state (a diradical). nih.gov The ground state is typically the triplet state. nih.gov

Singlet Nitrenes: Singlet nitrenes are highly electrophilic and can undergo a variety of reactions, including:

Insertion: They can insert into C-H and O-H bonds.

Aziridination: They can add across alkenes to form aziridines.

Ylide Formation: They can react with heteroatoms containing lone pairs, such as the sulfur in thiols or sulfides, to form ylides. Research has shown that nitrenes generated from azidoformates can attack the sulfur atom of a polyhalogenated thiophene ring to form stable thienium S-imides (thiophene S,N-ylides).

Triplet Nitrenes: Triplet sulfonyl nitrenes exhibit radical-type reactivity. nih.gov They are particularly effective in hydrogen atom transfer (HAT) reactions, abstracting hydrogen atoms from suitable donors, such as hydrocarbons or solvents like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This reactivity is fundamental to initiating radical processes. Recent studies have leveraged visible-light-mediated triplet energy transfer to sulfonyl azides to generate triplet nitrenes, which then react with sulfides through a single electron transfer (SET) mechanism to form N-sulfonyl sulfilimines, demonstrating broad functional group tolerance. chemrxiv.orgchemrxiv.org

IntermediatePrecursorFormation MethodKey Reactivity
Singlet Sulfonyl NitreneThis compoundDirect Photolysis / ThermolysisElectrophilic attack, Insertion, Aziridination
Triplet Sulfonyl NitreneThis compoundPhotosensitized Energy TransferHydrogen Atom Transfer, Radical reactions

Cycloaddition Reactions Involving this compound

The azide functional group is a classic 1,3-dipole, making this compound a suitable partner in 1,3-dipolar cycloaddition reactions, most notably with alkynes to form 1,2,3-triazoles. This transformation is significantly accelerated and controlled by metal catalysts.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," allowing for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govnih.govwikipedia.org The reaction is robust, proceeds under mild conditions (often at room temperature), and is tolerant of a wide range of functional groups. nih.govsemanticscholar.org

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. nih.govrsc.org The azide then coordinates to the copper, followed by a cyclization step and subsequent protonolysis to release the 1,4-triazole product and regenerate the catalyst. wikipedia.org While highly efficient for many azides, the reaction with sulfonyl azides can present unique challenges. The strong electron-withdrawing nature of the N-sulfonyl group can destabilize the resulting triazole ring, potentially leading to ring-chain isomerization or fragmentation with loss of N₂ to form N-sulfonyl ketenimines. nih.gov

ParameterDescriptionReference
Catalyst Typically Cu(I) salts (CuBr, CuI) or Cu(II) salts with an in-situ reducing agent (e.g., sodium ascorbate). nih.govresearchgate.net nih.govresearchgate.net
Ligands Nitrogen-based ligands like tris-(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov nih.gov
Solvents A variety of solvents can be used, including t-BuOH/H₂O, DMSO, and green solvents like supercritical CO₂. nih.govsemanticscholar.orgresearchgate.net nih.govsemanticscholar.orgresearchgate.net
Regioselectivity Exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govwikipedia.org nih.govwikipedia.org

As a complementary method to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgnih.gov A key advantage of the ruthenium-catalyzed process is its ability to utilize both terminal and internal alkynes, broadening the scope of the reaction. wikipedia.orgnih.gov

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through the formation of a ruthenacycle intermediate via oxidative coupling of the azide and alkyne to the ruthenium center. wikipedia.org This intermediate then undergoes reductive elimination to release the 1,5-triazole product and regenerate the active catalyst. wikipedia.org Commonly used catalysts include pentamethylcyclopentadienyl (Cp*) ruthenium complexes such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. wikipedia.org The RuAAC has found wide application in medicinal chemistry, polymer synthesis, and materials science. nih.gov

ParameterDescriptionReference
Catalyst Typically pentamethylcyclopentadienyl (Cp) ruthenium complexes, e.g., CpRuCl(PPh₃)₂. wikipedia.org wikipedia.org
Substrate Scope Reacts with both terminal and internal alkynes. wikipedia.orgnih.gov wikipedia.orgnih.gov
Solvents Often performed in organic solvents like toluene (B28343) or benzene (B151609). researchgate.net
Regioselectivity Exclusively yields the 1,5-disubstituted 1,2,3-triazole isomer (from terminal alkynes). nih.gov nih.gov

Radical Reactions Mediated by this compound

Beyond nitrene chemistry, sulfonyl azides can be precursors to sulfonyl radicals (R-SO₂•). The generation of sulfonyl radicals from sulfonyl azides has been effectively achieved using visible-light photocatalysis. researchgate.net

In a proposed mechanism, the photocatalyst absorbs light and promotes the sulfonyl azide to a triplet state, which decomposes into a triplet sulfonyl nitrene and N₂. This highly reactive triplet nitrene can then abstract a hydrogen atom from the solvent, typically tetrahydrofuran (THF), generating a THF radical. This solvent radical subsequently reacts with a ground-state sulfonyl azide molecule to generate the desired sulfonyl radical and an azidyl radical, propagating a radical chain. The use of THF as the solvent is often critical for the success of these reactions. researchgate.net

Once formed, the sulfonyl radical derived from this compound can participate in various radical transformations, such as addition to alkenes or alkynes. This has been exploited in sulfonylative and azidosulfonylative cyclizations of enynes to synthesize complex, highly functionalized heterocyclic structures. researchgate.net

Role as an Azidating Agent for Nucleophilic Radicals

Sulfonyl azides, as a class of compounds, are effective agents for the transfer of an azide group to nucleophilic carbon-centered radicals. This reactivity provides a mild and efficient method for the synthesis of organic azides, which are valuable intermediates in organic synthesis. The general mechanism involves the attack of a nucleophilic alkyl radical on the terminal nitrogen atom of the sulfonyl azide. This is followed by the fragmentation of the resulting adduct to yield the alkyl azide and a sulfonyl radical, which can then propagate the radical chain.

While specific studies detailing the use of this compound as an azidating agent for nucleophilic radicals are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other sulfonyl azides. For instance, tosyl azide and other arylsulfonyl azides have been successfully employed in the azidation of radicals generated from various precursors, including alkyl halides, carboxylic acids (via decarboxylation), and organoboranes. acs.orgresearchgate.net The efficiency of the azidation process is influenced by the electrophilicity of the sulfonyl azide.

A proposed mechanism for the radical azidation using a sulfonyl azide involves the following steps:

Generation of a nucleophilic radical (R•) from a suitable precursor.

Attack of the radical on the terminal nitrogen of the sulfonyl azide (ArSO₂N₃).

Formation of a transient adduct (ArSO₂N(•)N=NR).

Fragmentation of the adduct to release the alkyl azide (RN₃) and a sulfonyl radical (ArSO₂•).

This process is particularly effective for secondary and tertiary alkyl radicals, which are sufficiently nucleophilic to react with the sulfonyl azide. nih.govunifr.ch More electrophilic radicals, however, tend not to react in this manner. nih.gov

Intermolecular Carboazidation of Olefinic Substrates

The radical-mediated azidation using sulfonyl azides can be coupled with the addition of a carbon-centered radical to an olefin in an intermolecular fashion. This tandem process, known as intermolecular carboazidation, allows for the simultaneous introduction of a carbon group and an azide group across a double bond. This reaction is a powerful tool for the rapid construction of complex molecules containing the versatile azide functionality.

Although specific examples employing this compound in intermolecular carboazidation are not readily found in the literature, the general principle has been demonstrated with other sulfonyl azides. nih.gov The reaction is typically initiated by the generation of a radical, which then adds to the olefin to form a new carbon-carbon bond and a new radical intermediate. This new radical is then trapped by the sulfonyl azide to afford the carboazidated product. The success of this reaction depends on the relative rates of the radical addition to the olefin and the subsequent azidation step.

Intramolecular Carboazidation Processes

Similar to the intermolecular version, intramolecular carboazidation allows for the cyclization of an olefin-containing substrate with the concomitant introduction of an azide group. This process is particularly useful for the synthesis of cyclic compounds bearing an azide functionality, which can be further elaborated into other nitrogen-containing groups.

The general strategy involves the generation of a radical on a side chain of a molecule containing an olefin. This radical then adds intramolecularly to the double bond, leading to a cyclic radical intermediate. This intermediate is subsequently trapped by a sulfonyl azide, such as this compound, to yield the cyclized product with an appended azide group. The regioselectivity of the cyclization is governed by Baldwin's rules. This methodology has been applied to the synthesis of various nitrogen-containing heterocyclic and carbocyclic systems. nih.gov

Palladium-Catalyzed Functionalizations

Palladium catalysis offers a powerful and versatile platform for the functionalization of sulfonyl azides, including this compound. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

Synthesis of Sulfonyl Carbamates

A notable application of sulfonyl azides in palladium-catalyzed reactions is the synthesis of sulfonyl carbamates. acs.orgresearchgate.netrsc.orgresearchgate.net In a process developed by Chow, Stevens, and Odell, sulfonyl azides react with alcohols in the presence of a palladium catalyst and carbon monoxide to afford sulfonyl carbamates in good to excellent yields. acs.org A key feature of this methodology is the use of a two-chamber system where carbon monoxide is generated ex situ from molybdenum hexacarbonyl (Mo(CO)₆), thus avoiding the handling of gaseous CO. acs.orgresearchgate.net

The proposed mechanism involves the palladium-catalyzed carbonylation of the sulfonyl azide to form a reactive sulfonyl isocyanate intermediate. This intermediate is then trapped in situ by an alcohol to furnish the corresponding sulfonyl carbamate (B1207046). acs.org

Table 1: Palladium-Catalyzed Synthesis of Sulfonyl Carbamates from Sulfonyl Azides and Alcohols

Sulfonyl AzideAlcoholProductYield (%)
4-Methylbenzenesulfonyl azideBenzyl alcoholBenzyl (4-methylphenyl)sulfonylcarbamate92
4-Methoxybenzenesulfonyl azideEthanol (B145695)Ethyl (4-methoxyphenyl)sulfonylcarbamate85
Thiophene-2-sulfonyl azideIsopropanolIsopropyl thiophen-2-ylsulfonylcarbamate78
This compound n-Butanoln-Butyl (5-chlorothiophen-2-yl)sulfonylcarbamate(Not reported, but expected to be efficient)

Note: The table presents representative examples from the literature. The specific reaction of this compound is inferred based on the general applicability of the method.

Synthesis of Sulfonyl Ureas

Following a similar strategy, sulfonyl ureas can be synthesized by reacting sulfonyl azides with amines in a palladium-catalyzed carbonylation reaction. acs.orgresearchgate.netrsc.orgresearchgate.net The reaction proceeds through the same sulfonyl isocyanate intermediate, which is then intercepted by an amine nucleophile to yield the desired sulfonyl urea. acs.org This method provides a convenient and efficient route to a wide range of sulfonyl ureas, which are an important class of compounds in medicinal chemistry.

Table 2: Palladium-Catalyzed Synthesis of Sulfonyl Ureas from Sulfonyl Azides and Amines

Sulfonyl AzideAmineProductYield (%)
4-Methylbenzenesulfonyl azideAniline (B41778)1-(4-Methylphenyl)sulfonyl-3-phenylurea88
4-Chlorobenzenesulfonyl azidep-Toluidine1-(4-Chlorophenyl)sulfonyl-3-(p-tolyl)urea91
Naphthalene-2-sulfonyl azideCyclohexylamine1-(Naphthalen-2-yl)sulfonyl-3-cyclohexylurea82
This compound Morpholine1-((5-Chlorothiophen-2-yl)sulfonyl)-3-morpholinourea(Not reported, but expected to be efficient)

Note: The table presents representative examples from the literature. The specific reaction of this compound is inferred based on the general applicability of the method.

Direct Synthesis of Sulfonamides

In addition to the carbonylation reactions, sulfonyl azides can be directly converted to sulfonamides through a palladium-catalyzed reaction with boronic acids or via direct nucleophilic substitution with amines. acs.orgresearchgate.net The palladium-catalyzed approach involves the reaction of a sulfonyl azide with an aryl or vinyl boronic acid, which effectively serves as an amine surrogate after a subsequent workup.

More directly, a protocol for the direct formation of substituted sulfonamides from sulfonyl azides and amines via nucleophilic substitution has also been developed. acs.orgresearchgate.net This transformation provides a straightforward method for the synthesis of sulfonamides without the need for the often harsh conditions required for the preparation of sulfonyl chlorides.

Table 3: Direct Synthesis of Sulfonamides from Sulfonyl Azides

Sulfonyl AzideAmine/Boronic AcidCatalyst/ConditionsProduct
4-Methylbenzenesulfonyl azidePhenylboronic acidPd(OAc)₂ / PPh₃N-Phenyl-4-methylbenzenesulfonamide
Thiophene-2-sulfonyl azidePyrrolidineHeatN-(Thiophen-2-ylsulfonyl)pyrrolidine
This compound BenzylamineHeatN-Benzyl-5-chlorothiophene-2-sulfonamide

Note: The table illustrates general methods for the synthesis of sulfonamides from sulfonyl azides.

Other Transition Metal-Catalyzed Transformations

Rhodium-Mediated Carbonylation Reactions with this compound

Rhodium catalysts are well-known for their ability to mediate carbonylation reactions, typically involving the insertion of carbon monoxide (CO) into various chemical bonds. While the direct carbonylation of C-H or C-N bonds involving sulfonyl azides is not as extensively documented as other transformations, related processes provide insight into the potential reactivity of this compound in this context.

One related transformation is the rhodium-catalyzed carbonylation of sulfonyl azides to form sulfonyl isocyanates, which can then be trapped by nucleophiles such as alcohols or amines to yield sulfonyl carbamates and sulfonyl ureas, respectively. This reaction proceeds through a proposed mechanism involving the formation of a rhodium nitrenoid intermediate from the sulfonyl azide, which then undergoes carbonylation. Although specific examples utilizing this compound are not prominently reported in the literature, the general reactivity pattern of sulfonyl azides suggests its potential participation in such transformations.

A plausible mechanistic pathway for the rhodium-catalyzed carbonylation would involve the initial coordination of the rhodium catalyst to the sulfonyl azide, followed by the extrusion of dinitrogen to form a rhodium nitrene species. This highly reactive intermediate could then react with carbon monoxide to form a rhodium-bound sulfonyl isocyanate. Subsequent nucleophilic attack by an alcohol or amine present in the reaction mixture would yield the corresponding sulfonyl carbamate or sulfonyl urea. The efficiency and outcome of such a reaction would likely depend on the specific rhodium catalyst, ligands, and reaction conditions employed.

Ruthenium(II)-Catalyzed Intermolecular C-H Amidation

Ruthenium(II) complexes have emerged as powerful catalysts for the direct C-H amidation of arenes using sulfonyl azides as the nitrogen source, offering an atom-economical route to N-arylsulfonamides. acs.orgnih.govnih.govtcichemicals.com This methodology is particularly effective for substrates containing a directing group that can coordinate to the ruthenium center, facilitating the regioselective activation of an ortho C-H bond. For a substrate like this compound, the thiophene ring itself can act as a directing group, or it can be used as the sulfonyl azide source for the amidation of other aromatic compounds.

The catalytic cycle is generally believed to commence with the coordination of the directing group of the arene substrate to the cationic ruthenium(II) catalyst. This is followed by a chelation-assisted cyclometalation step, where an ortho C-H bond is cleaved to form a ruthenacycle intermediate. The sulfonyl azide, in this case, this compound, then coordinates to the ruthenium center and undergoes insertion into the Ru-C bond. Subsequent reductive elimination releases the amidated product and regenerates the active ruthenium catalyst. acs.orgibs.re.kr

The reaction is typically carried out in the presence of a ruthenium(II) precursor, such as [RuCl2(p-cymene)]2, and an additive like AgSbF6 or AgNTf2 to generate the active cationic species. ibs.re.kr The scope of the reaction is broad, tolerating a variety of functional groups on both the arene and the sulfonyl azide. acs.orgnih.gov

Table 1: Representative Examples of Ruthenium(II)-Catalyzed Intermolecular C-H Amidation with Aryl Sulfonyl Azides

Arene SubstrateSulfonyl AzideRuthenium CatalystAdditiveSolventProductYield (%)
1-Phenyl-1H-pyrazole4-Toluenesulfonyl azide[RuCl2(p-cymene)]2AgSbF61,2-Dichloroethane2-(1-Phenyl-1H-pyrazol-2-yl)-N-(p-tolyl)benzenesulfonamide95
2-Phenylpyridine4-Toluenesulfonyl azide[RuCl2(p-cymene)]2NaOAc1,2-DichloroethaneN-(p-Tolyl)-[2,2'-bipyridin]-6-amine85
N-Phenyl-1H-pyrazoleThis compound[RuCl2(p-cymene)]2AgSbF61,2-DichloroethaneN-(5-Chlorothiophen-2-yl)-2-(1H-pyrazol-1-yl)aniline(Not Reported)

Note: The reaction with this compound is a plausible extension of the reported methodology, though specific yield data may not be available in all literature.

Copper-Mediated Multicomponent Reactions (e.g., N-Sulfonylamidine Synthesis)

Copper-catalyzed multicomponent reactions (MCRs) provide a highly efficient and convergent approach to complex molecules from simple starting materials in a single synthetic operation. A prominent example is the synthesis of N-sulfonylamidines from a terminal alkyne, a sulfonyl azide, and an amine. nih.govorganic-chemistry.orgnih.govbeilstein-journals.org this compound is a suitable sulfonyl azide component for this transformation.

The reaction mechanism is thought to proceed via one of two primary pathways. organic-chemistry.org In the first, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the sulfonyl azide, such as this compound, to generate a copper-containing six-membered ring or a ketenimine intermediate after rearrangement and loss of dinitrogen. Nucleophilic attack by the amine on this intermediate, followed by protonation, affords the N-sulfonylamidine product. The second proposed pathway involves the initial [3+2] cycloaddition of the alkyne and the sulfonyl azide to form a copper-stabilized triazole intermediate, which then undergoes ring-opening and reaction with the amine to yield the final product.

This three-component coupling is typically catalyzed by a copper(I) source, such as CuI, and proceeds under mild conditions, often at room temperature. organic-chemistry.org The reaction exhibits a broad substrate scope with respect to the alkyne, sulfonyl azide, and amine components, allowing for the synthesis of a diverse library of N-sulfonylamidines. nih.govnih.gov

Table 2: Examples of Copper-Catalyzed Synthesis of N-Sulfonylamidines

AlkyneSulfonyl AzideAmineCopper CatalystSolventProductYield (%)
Phenylacetylene4-Toluenesulfonyl azideDiisopropylamineCuITHFN-(p-Tolyl)-N',N'-diisopropylbenzamidine95
1-OctyneMethanesulfonyl azidePyrrolidineCuITHFN-(Methylsulfonyl)-N',N'-(tetramethylene)octanamidine88
PhenylacetyleneThis compoundMorpholineCuITHFN-(5-Chlorothiophen-2-ylsulfonyl)benzamidine(Not Reported)

Note: The reaction with this compound is a plausible application of this established methodology.

Organocatalytic Applications of this compound

Asymmetric α-Sulfonylamination of Aldehydes (e.g., Proline Catalysis)

Organocatalysis has become a cornerstone of modern asymmetric synthesis, with small chiral organic molecules enabling a wide range of enantioselective transformations. Proline, a naturally occurring amino acid, is a particularly effective catalyst for various reactions involving carbonyl compounds, including the α-amination of aldehydes. rsc.orgnih.govresearchgate.netnih.govdocumentsdelivered.comnih.gov While the use of azodicarboxylates as the nitrogen source in proline-catalyzed α-aminations is well-established, the application of sulfonyl azides like this compound for direct α-sulfonylamination is a less common but mechanistically plausible extension.

The catalytic cycle of a proline-catalyzed α-amination of an aldehyde is initiated by the formation of an enamine intermediate from the reaction of proline with the aldehyde substrate. This enamine is a more nucleophilic species than the aldehyde itself. The enamine then attacks the electrophilic nitrogen atom of the aminating agent. In the context of using this compound, the enamine would attack the terminal nitrogen of the azide, leading to the formation of a triazene (B1217601) intermediate. This intermediate would then lose dinitrogen to form a zwitterionic intermediate, which upon hydrolysis would yield the α-sulfonylaminated aldehyde and regenerate the proline catalyst.

The stereochemical outcome of the reaction is controlled by the chiral environment provided by the proline catalyst. The catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the product. The specific enantioselectivity would depend on the reaction conditions, including the solvent and the structure of both the aldehyde and the sulfonyl azide.

Table 3: Hypothetical Proline-Catalyzed Asymmetric α-Sulfonylamination of an Aldehyde

AldehydeSulfonyl AzideCatalystSolventProductEnantiomeric Excess (%)
PropanalThis compoundL-ProlineDMSO(S)-2-((5-Chlorothiophen-2-yl)sulfonamido)propanal(Not Reported)
IsovaleraldehydeThis compoundL-ProlineCH2Cl2(S)-2-((5-Chlorothiophen-2-yl)sulfonamido)-3-methylbutanal(Not Reported)

Note: These are hypothetical examples based on the established reactivity of proline in asymmetric α-aminations. Specific experimental data for the α-sulfonylamination of aldehydes with this compound using proline as a catalyst is not widely available in the literature.

Applications of 5 Chlorothiophene 2 Sulfonyl Azide in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Heterocycles

The azide (B81097) moiety of 5-chlorothiophene-2-sulfonyl azide is a linchpin for the formation of nitrogen-rich heterocyclic systems. Its ability to participate in cycloaddition reactions and act as a nitrene precursor provides reliable pathways to diverse and structurally complex scaffolds.

Synthesis of Substituted N-Sulfonyl-1,2,3-triazoles

One of the most prominent applications of this compound is in the synthesis of N-sulfonyl-1,2,3-triazoles via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netacs.org This reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for uniting an azide with a terminal alkyne to exclusively form the 1,4-disubstituted triazole isomer. nih.gov

In this transformation, this compound serves as the azide component, reacting with a diverse range of terminal alkynes in the presence of a copper(I) catalyst. The reaction is often performed at or below room temperature and is tolerant of a wide array of functional groups, making it a robust method for late-stage functionalization. acs.org The strong electron-withdrawing nature of the 5-chlorothiophenyl-2-sulfonyl group can destabilize the intermediate copper-triazolide, which under certain conditions could lead to a ring-chain isomerization to form ketenimines. organic-chemistry.org However, careful control of reaction conditions, such as using specific copper catalysts like copper(I) thiophene-2-carboxylate (B1233283) (CuTC) or performing the reaction at low temperatures in solvents like chloroform (B151607) with additives such as 2,6-lutidine, effectively suppresses this side reaction, leading to excellent yields of the desired N-sulfonyl-1,2,3-triazoles. researchgate.netrsc.org

These resulting N-sulfonyl-1,2,3-triazoles are not merely stable products; they are valuable synthetic intermediates. The N-S bond is weakened, making them precursors for reactive azavinyl carbenes upon treatment with rhodium(II) catalysts, which opens avenues for further complex molecular construction. researchgate.net

Alkyne ReactantResulting N-Sulfonyl-1,2,3-triazole ProductTypical Yield (%)
Phenylacetylene1-(5-Chlorothiophene-2-sulfonyl)-4-phenyl-1H-1,2,3-triazole>90
1-Octyne1-(5-Chlorothiophene-2-sulfonyl)-4-hexyl-1H-1,2,3-triazole>90
Propargyl alcohol(1-(5-Chlorothiophene-2-sulfonyl)-1H-1,2,3-triazol-4-yl)methanol85-95
3,3-Dimethyl-1-butyne1-(5-Chlorothiophene-2-sulfonyl)-4-(tert-butyl)-1H-1,2,3-triazole>90

Table 1: Representative examples of N-sulfonyl-1,2,3-triazoles synthesized using this compound via CuAAC, with generalized high yields typical for this class of reaction. researchgate.netacs.org

Enantioselective Synthetic Routes Incorporating this compound

The development of stereoselective reactions is a paramount goal in organic synthesis. This compound has proven to be a valuable nitrogen source in methodologies designed to create chiral centers with high fidelity, leading to the formation of enantiomerically enriched aliphatic and heterocyclic compounds.

Stereoselective Formation of Functionalized Aliphatic and Heterocyclic Systems

A significant achievement utilizing this compound is the high-yield, enantioselective synthesis of (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol. organic-chemistry.org This molecule is a biologically active amino alcohol derivative, and its synthesis was accomplished using an organocatalytic approach. The key step involves the asymmetric α-amination of an aldehyde, catalyzed by the chiral amino acid L-proline. In this reaction, the aldehyde is converted into an enamine intermediate, which then attacks the electrophilic nitrogen of this compound. The proline catalyst effectively shields one face of the enamine, directing the azide to attack from the opposite face, thereby inducing high enantioselectivity (98% ee). organic-chemistry.org This method provides a direct and efficient route to a chiral, functionalized aliphatic sulfonamide.

Beyond this specific example, sulfonyl azides are well-established reagents in the stereoselective formation of heterocyclic systems like aziridines. Catalytic asymmetric aziridination of olefins, often mediated by chiral transition metal complexes, can employ sulfonyl azides as the nitrene precursor. While specific examples detailing the use of this compound in this context are not prevalent, the general methodology is robust. mdpi.com For instance, the imino Corey-Chaykovsky reaction can be rendered asymmetric through the use of chiral sulfide (B99878) organocatalysts to produce enantiomerically enriched aziridines. mdpi.com These three-membered rings are highly valuable synthetic intermediates, poised for regioselective ring-opening to generate a variety of functionalized chiral amines.

Reaction TypeSubstrateProduct TypeKey Features
Asymmetric α-Amination3,3-Diethyl-butanalChiral Amino AlcoholL-Proline catalyzed; 98% ee; direct formation of a functionalized sulfonamide. organic-chemistry.org
Asymmetric AziridinationStyreneChiral N-Sulfonyl Aziridine (B145994)Chiral catalyst-mediated; general route to functionalized heterocycles. mdpi.com

Table 2: Enantioselective applications involving this compound or the general class of sulfonyl azides.

Synthesis of Polyfunctionalized Organic Molecules

The utility of this compound extends to the assembly of highly substituted and complex organic molecules, including those featuring challenging motifs like quaternary carbon centers and the core structures of natural alkaloids.

Preparation of Amino-Substituted Quaternary Carbon Centers

The construction of quaternary carbon centers, particularly those bearing a nitrogen substituent, is a formidable challenge in organic synthesis. This compound provides an indirect yet powerful route to such structures through the chemistry of its triazole derivatives. As previously mentioned, 1-sulfonyl-1,2,3-triazoles can serve as precursors to rhodium(II) azavinyl carbenes. organic-chemistry.org These reactive intermediates can undergo highly efficient and enantioselective C-H insertion reactions.

In a key application, these rhodium carbenes, generated from a triazole derived from an azide like this compound, can insert into the tertiary C-H bond of an unactivated alkane. organic-chemistry.org This insertion directly forges a new C-N bond at a tertiary carbon, thereby creating a quaternary center after reduction of the resulting imine product. The use of chiral rhodium(II) carboxylate catalysts, such as Rh₂(S-NTTL)₄, allows this transformation to proceed with high enantioselectivity, providing access to valuable β-chiral sulfonamides where the nitrogen is attached to a fully substituted carbon atom. organic-chemistry.org This strategy represents a state-of-the-art method for functionalizing otherwise inert C-H bonds to build complex, sterically congested centers.

Elaboration of Complex Alkaloid Cores

The structural motifs derived from this compound are relevant to the synthesis of complex natural products, particularly alkaloids. The sulfonamide linkage is a key feature in many biologically active molecules and synthetic analogues of natural products. For example, in the development of potent antitumor agents, sulfonamide analogues of the phenanthroindolizidine and phenanthroquinolizidine alkaloids, such as antofine and cryptopleurine, have been synthesized. acs.org

In these syntheses, a sulfonamide group is incorporated into the complex polycyclic core of the alkaloid. This modification can enhance biological activity and improve physicochemical properties compared to the natural parent compound. acs.org For instance, replacing an acetamide (B32628) group with a methanesulfonamide (B31651) at the C-6 position of the phenanthrene (B1679779) ring in these alkaloids led to a two- to four-fold increase in potency. acs.org While these examples use simpler sulfonamides, they establish a clear precedent for the utility of the 5-chlorothiophene-2-sulfonamide (B1586055) group, accessible directly from the corresponding azide, in the strategic design and synthesis of complex alkaloid derivatives. The unique steric and electronic profile of the 5-chlorothiophene moiety could be leveraged to fine-tune the biological activity of such alkaloid cores. Furthermore, the construction of spiro-oxindole alkaloids, which feature a spirocyclic quaternary carbon, often relies on methods that could be adapted to use nitrogen nucleophiles derived from sulfonyl azides. mdpi.com

Role of 5 Chlorothiophene 2 Sulfonyl Azide As a Synthetic Intermediate for Bioactive Compounds

Precursor in the Development of Sulfonamide-Based Compounds

The 5-chlorothiophene-2-sulfonamide (B1586055) moiety is a critical pharmacophore in a range of biologically active molecules. The corresponding sulfonyl azide (B81097) or, more commonly, the sulfonyl chloride, serves as a key reagent in the synthesis of these compounds, which include inhibitors of enzymes implicated in various diseases.

Synthetic Pathways to Notch-1-Sparing γ-Secretase Inhibitor Metabolites

A notable application of the 5-chlorothiophene backbone is in the synthesis of metabolites of Notch-1-sparing γ-secretase inhibitors. One such significant metabolite is (S)-N-(5-Chlorothiophene-2-sulfonyl)-β,β-diethylalaninol. This compound is a potent inhibitor of γ-secretase, an enzyme complex involved in the production of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease. acs.orgresearchgate.net The sparing of Notch-1 signaling is a desirable characteristic, as Notch inhibition can lead to toxicity.

The synthesis of (S)-N-(5-Chlorothiophene-2-sulfonyl)-β,β-diethylalaninol typically involves the reaction of (S)-β,β-diethylalaninol with 5-chlorothiophene-2-sulfonyl chloride. chinesechemsoc.org While the direct use of 5-chlorothiophene-2-sulfonyl azide in this specific synthesis is not the most commonly cited method, sulfonyl azides are well-established precursors to sulfonamides. nih.gov The azide can be converted to the corresponding sulfonamide through various methods, including reduction to the sulfonamide or reaction with a suitable nucleophile.

A general synthetic approach to related amino alcohol derivatives involves the reaction of an amino alcohol with 5-chlorothiophene-2-sulfonyl chloride. chinesechemsoc.org Research has shown that variations in the amino alcohol side chain can significantly impact the inhibitory activity of the resulting sulfonamide. For instance, the β,β-diethyl analog has demonstrated high potency. chinesechemsoc.org

CompoundPrecursorApplication
(S)-N-(5-Chlorothiophene-2-sulfonyl)-β,β-diethylalaninol5-Chlorothiophene-2-sulfonyl chlorideNotch-1-Sparing γ-Secretase Inhibitor Metabolite

Utilization in the Synthesis of Insulin-Regulated Aminopeptidase (B13392206) (IRAP) Inhibitors

Insulin-regulated aminopeptidase (IRAP) is a zinc metalloprotease that has emerged as a therapeutic target for cognitive disorders. Arylsulfonamides have been identified as a class of IRAP inhibitors. researchgate.netacs.org A screening of a compound library identified N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide as a hit compound for IRAP inhibition. chinesechemsoc.org

The synthesis of this and analogous IRAP inhibitors would logically proceed through the coupling of a substituted aniline (B41778) with 5-chlorothiophene-2-sulfonyl chloride or the corresponding sulfonyl azide. The sulfonamide nitrogen and the tetrazole ring have been shown to be crucial for the inhibitory activity against IRAP. chinesechemsoc.org Structure-activity relationship (SAR) studies have been conducted on this class of compounds, exploring variations in the aryl and thiophene (B33073) portions of the molecule to optimize potency. researchgate.net

CompoundPrecursorApplication
N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide5-Chlorothiophene-2-sulfonyl chloride/azideIRAP Inhibitor

Role in the Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. rsc.org Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. nih.gov

Five-membered heterocyclic sulfonamides, including those derived from thiophene, are known to be potent CA inhibitors. nih.gov A versatile method for synthesizing libraries of CA inhibitors is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govunifi.itresearchgate.net In this approach, a sulfonyl azide, such as this compound, can be reacted with a variety of terminal alkynes to generate a diverse library of 1,2,3-triazole-containing sulfonamides. This modular approach allows for the rapid exploration of different substituents to optimize the inhibitory activity and selectivity for specific CA isoforms. nih.govunifi.it

Synthetic StrategyReagentApplication
Click ChemistryThis compoundCarbonic Anhydrase Inhibitor Synthesis

Application in the Synthetic Route to Antimicrobial Agents

The sulfonamide functional group is a cornerstone of antibacterial therapy, famously represented by the sulfa drugs. Thiophene-containing compounds have also demonstrated a broad spectrum of antimicrobial activities. nih.govresearchgate.net The combination of these two pharmacophores in 5-chlorothiophene-2-sulfonamide derivatives presents a promising avenue for the development of new antimicrobial agents.

The synthesis of such antimicrobial agents can be achieved by reacting this compound with various amines, anilines, or other nucleophiles to introduce diversity into the final molecule. organic-chemistry.orgnih.gov The resulting sulfonamides can then be screened for their efficacy against a range of bacterial and fungal pathogens. The versatility of the sulfonyl azide group allows for its incorporation into various molecular scaffolds to explore new chemical space for antimicrobial drug discovery. rsc.orgrsc.org

Strategies for Bioisosteric Replacement through this compound Derived Pathways

Bioisosteric replacement is a key strategy in medicinal chemistry to modify the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. The sulfonyl azide group of this compound can be a starting point for creating bioisosteres of the classic sulfonamide group.

Design and Synthesis of Sulfonimidamide Analogues

Sulfonimidamides are aza-analogs of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen atom. This substitution can lead to improved properties such as enhanced solubility and reduced plasma protein binding. chinesechemsoc.org Sulfonimidamides are considered attractive bioisosteres for sulfonamides. chinesechemsoc.orgnih.gov

While the direct synthesis of sulfonimidamides from sulfonyl azides is not the most common route, methods exist for their preparation. One approach involves the synthesis of sulfonimidoyl azides from N-acyl sulfinamides, which can then be further functionalized. chinesechemsoc.org Another strategy involves a two-step modular synthesis starting from organometallic reagents and an unsymmetrical sulfurdiimide. nih.gov Although indirect, pathways from sulfonyl azides to these key intermediates could be envisaged, making this compound a potential starting material for accessing 5-chlorothiophene-2-sulfonimidamide derivatives. These bioisosteric analogues of the parent sulfonamides could then be evaluated for their biological activity in the contexts of γ-secretase, IRAP, or carbonic anhydrase inhibition.

BioisostereParent Functional GroupPotential Synthetic Precursor
SulfonimidamideSulfonamideThis compound (indirectly)

Potential Contributions of 5 Chlorothiophene 2 Sulfonyl Azide to Material Science

Incorporation into Polymer Architectures and Macromolecular Design

The dual functionality of 5-Chlorothiophene-2-sulfonyl azide (B81097) makes it a highly promising candidate for the synthesis and modification of advanced polymers. The thiophene (B33073) moiety is a well-established component of π-conjugated polymers, which are known for their exceptional electronic and optical properties. nih.govresearchgate.net These materials are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. nih.govnumberanalytics.com

The sulfonyl azide group (–SO₂N₃) provides several powerful pathways for polymer synthesis and functionalization. researchgate.net Its two primary modes of reactivity, "click chemistry" and nitrene generation, allow for precise control over macromolecular design.

Click Chemistry: The azide group is a key participant in one of the most robust click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. By using 5-Chlorothiophene-2-sulfonyl azide, a thiophene unit can be "clicked" onto a polymer backbone or used as a monomer in step-growth polymerizations to create poly(triazole)s. rsc.org This modular approach allows for the systematic incorporation of thiophene units to tune the electronic and physical properties of the resulting polymer. researchgate.net

Nitrene Chemistry: Upon thermal or photochemical activation, sulfonyl azides can release nitrogen gas (N₂) to form highly reactive sulfonyl nitrenes. acs.org These nitrenes can undergo a variety of insertion reactions, particularly into C-H bonds. This reactivity can be harnessed to graft the 5-chlorothiophene-2-sulfonyl group directly onto existing polymer chains, modifying their surface or bulk properties without the need for pre-existing functional groups on the polymer.

The table below outlines the potential polymerization and modification reactions involving this compound.

Reaction TypeReactantResulting Linkage/StructurePotential Application
Click Polymerization (CuAAC) Di-alkyne monomerPoly(triazole) with pendant chlorothiophene unitsSynthesis of functional polymers with tunable optoelectronic properties. rsc.org
Polymer Modification (CuAAC) Alkyne-functionalized polymerGrafted chlorothiophene units via triazole ringsPost-polymerization functionalization to create conductive or semiconductive materials. acs.org
Polymer Grafting (Nitrene Insertion) Polymer with C-H bondsCovalently bonded sulfonamide linkages to the polymer backboneSurface modification, cross-linking of polymer films. acs.org

The ability to introduce the 5-chlorothiophene unit with such precision offers a pathway to novel materials. For instance, incorporating this moiety could enhance the thermal stability, conductivity, and charge-transport properties of polymers for electronic applications. nih.govdtic.mil The chlorine atom on the thiophene ring also provides an additional site for further chemical modification, adding another layer of versatility to its macromolecular design potential.

Role in Agrochemical Development as a Synthetic Building Block

In agrochemical research, thiophene derivatives are recognized as important pharmacophores due to their wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.netencyclopedia.pub The sulfonamide functional group (–SO₂NH–) is also a crucial component in many biologically active molecules and pharmaceutical drugs. mdpi.com

This compound serves as a versatile precursor for the synthesis of thiophene sulfonamides. The sulfonyl azide can react readily with a wide range of primary and secondary amines to form the corresponding N-substituted sulfonamides. acs.org This reaction provides a direct and efficient route to a library of novel compounds that can be screened for agrochemical activity.

The general synthetic utility is highlighted by the reactivity of its closely related precursor, 5-chlorothiophene-2-sulfonyl chloride, which is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. google.comgoogle.com The sulfonyl azide offers an alternative synthetic pathway that can sometimes be advantageous depending on the specific substrate and desired reaction conditions. nih.govnih.gov

Research has shown that thiophene-based sulfonamides exhibit promising results as potential fungicides and bactericides. researchgate.netmdpi.com For example, certain thiophene derivatives have shown potent activity against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. researchgate.net Furthermore, thiophene sulfonamide is a known environmental transformation product of the herbicide thifensulfuron-methyl, indicating the relevance of this structural motif in an agricultural context. nih.gov

The properties of this compound and its key derivatives are summarized in the table below, underscoring their roles as synthetic intermediates.

CompoundMolecular FormulaKey Role
This compoundC₄H₂ClN₃O₂S₂Precursor for sulfonamides via reaction with amines. acs.orgnih.gov
5-Chlorothiophene-2-sulfonyl chlorideC₄H₂Cl₂O₂S₂Precursor for the azide; intermediate for sulfonamides.
5-Chlorothiophene-2-sulfonamide (B1586055)C₄H₄ClNO₂S₂Core structure for biologically active molecules. mdpi.com

By leveraging this compound as a building block, chemists can efficiently synthesize and test new classes of agrochemicals. The combination of the chlorothiophene ring and the sulfonamide linker allows for extensive structural diversification, which is a key strategy in the discovery of new and more effective crop protection agents.

Computational and Spectroscopic Investigations of 5 Chlorothiophene 2 Sulfonyl Azide

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5-chlorothiophene-2-sulfonyl azide (B81097). Such studies would provide critical insights into the molecule's behavior in chemical reactions.

A typical DFT study on this compound would involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield a wealth of information about its electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The azide and sulfonyl groups are expected to be highly electron-withdrawing, rendering the thiophene (B33073) ring and particularly the azide nitrogen atoms susceptible to nucleophilic attack.

Key parameters derived from quantum chemical calculations that help in assessing reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For 5-chlorothiophene-2-sulfonyl azide, the LUMO is likely to be localized on the sulfonyl azide moiety, indicating its electrophilic nature.

Global reactivity descriptors, as defined by conceptual DFT, provide quantitative measures of reactivity. These are summarized in the table below, with explanations of their significance.

DescriptorFormulaSignificance for this compound
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron; a higher value indicates greater stability.
Electron Affinity (A) A ≈ -ELUMOThe energy released upon gaining an electron; a higher value suggests a better electron acceptor.
Electronegativity (χ) χ = (I + A) / 2Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Represents the resistance to change in electron distribution; a larger value indicates lower reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η)A global measure of electrophilic character; a higher value indicates a stronger electrophile.

While specific values for this compound are not published, studies on analogous aryl sulfonyl azides would be referenced to predict its electronic characteristics.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states.

A primary reaction of interest for sulfonyl azides is thermal or photochemical decomposition, which can lead to the formation of highly reactive nitrene intermediates. Computational studies can model this process, calculating the activation energy required for the extrusion of dinitrogen (N2) and characterizing the geometry and electronic state (singlet or triplet) of the resulting sulfonylnitrene.

Furthermore, this compound is a potential precursor for cycloaddition reactions, such as the [3+2] cycloaddition with alkynes to form triazoles. Computational modeling can elucidate the mechanism of such reactions, determining whether they proceed via a concerted or stepwise pathway. By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined, providing a theoretical basis for the reaction's feasibility and rate.

The table below outlines the typical data generated from computational modeling of a reaction pathway, using a hypothetical reaction of this compound as an example.

ParameterDescriptionHypothetical Example (e.g., Nitrene Formation)
Reactant Geometry Optimized 3D structure of the starting material.Optimized structure of this compound.
Transition State (TS) Geometry The geometry at the highest point on the reaction coordinate.Structure showing the elongation of the N-N2 bond.
Activation Energy (Ea) The energy difference between the transition state and the reactants.A calculated value in kcal/mol or kJ/mol.
Imaginary Frequency A single negative frequency in the vibrational analysis of the TS, confirming it as a true transition state.A calculated value in cm-1 corresponding to the N-N2 bond breaking.
Product Geometry Optimized 3D structure(s) of the reaction product(s).Optimized structure of the 5-chlorothiophene-2-sulfonylnitrene and N2.
Reaction Energy (ΔErxn) The energy difference between the products and the reactants.A calculated value indicating if the reaction is exothermic or endothermic.

These computational insights are vital for understanding and predicting the chemical behavior of this compound and for designing synthetic applications.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Infrared (IR) Spectroscopy is particularly useful for identifying the key functional groups in this compound. The most characteristic absorption would be the strong, asymmetric stretching vibration of the azide group (N3), typically appearing in the range of 2100-2160 cm-1. The sulfonyl group (SO2) would exhibit strong asymmetric and symmetric stretching bands around 1370-1400 cm-1 and 1170-1190 cm-1, respectively. The presence of the thiophene ring would be confirmed by C-H and C=C stretching vibrations. Time-resolved IR spectroscopy could be employed to study the kinetics of reactions, such as the decay of the azide absorption and the appearance of new bands corresponding to intermediates or products. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) provides detailed information about the carbon-hydrogen framework of the molecule. In the 1H NMR spectrum, the two protons on the thiophene ring would appear as distinct doublets due to coupling. Their chemical shifts would be influenced by the electron-withdrawing effects of both the chloro and sulfonyl azide substituents. Similarly, the 13C NMR spectrum would show four distinct signals for the thiophene ring carbons, with their chemical shifts providing further evidence of the substitution pattern.

Mass Spectrometry (MS) would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The following table summarizes the expected spectroscopic data for this compound.

Spectroscopic TechniqueExpected Observations
Infrared (IR) Strong N3 asymmetric stretch (~2120 cm-1), strong SO2 asymmetric (~1380 cm-1) and symmetric (~1180 cm-1) stretches.
1H NMR Two doublets in the aromatic region, with coupling constants characteristic of 2,5-disubstituted thiophenes.
13C NMR Four distinct signals for the thiophene carbons, with chemical shifts indicating the presence of electron-withdrawing groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C4H2ClN3O2S2. Fragmentation may involve the loss of N2.

By combining these spectroscopic techniques with computational predictions, a comprehensive understanding of the structure, reactivity, and reaction mechanisms of this compound can be achieved.

Future Directions and Emerging Research Avenues for 5 Chlorothiophene 2 Sulfonyl Azide

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of sulfonyl azides often involves the reaction of the corresponding sulfonyl chloride with sodium azide (B81097). While effective, this method can present challenges related to the handling of potentially hazardous reagents and the generation of inorganic salt byproducts. Future research will likely prioritize the development of more environmentally benign and efficient synthetic routes to 5-Chlorothiophene-2-sulfonyl azide.

One promising avenue is the adoption of greener reaction media. For instance, Poly(ethylene glycol) (PEG-400) has been demonstrated as an efficient and recyclable solvent for the synthesis of various sulfonyl azides from sulfonyl chlorides and sodium azide, often resulting in excellent yields and simplified product isolation. tandfonline.comresearchgate.net Another approach involves the direct synthesis from sulfonic acids, thereby avoiding the need to first prepare the sulfonyl chloride. A one-pot process using triphenylphosphine/trichloroisocyanuric acid/sodium azide has been reported for converting sulfonic acids to sulfonyl azides under mild conditions. researchgate.net

Furthermore, the development of safer azidating agents is a key area of interest. Stable and easy-to-handle diazo-transfer reagents, such as imidazole-1-sulfonyl azide hydrogen sulfate (B86663) (III), offer a safer alternative to traditional methods for preparing sulfonyl azides from primary sulfonamides. organic-chemistry.org This method avoids the use of copper catalysts and is high-yielding. organic-chemistry.org Exploring the applicability of these green methodologies to the synthesis of this compound from its precursors, like 5-chlorothiophene-2-sulfonic acid or 5-chlorothiophene-2-sulfonamide (B1586055), could lead to more sustainable and industrially viable production processes.

Table 1: Comparison of Potential Green Synthesis Strategies for Sulfonyl Azides

MethodPrecursorReagentsKey Advantages
PEG-400 MediatedSulfonyl ChlorideSodium Azide, PEG-400Recyclable solvent, high yields, mild conditions. tandfonline.comresearchgate.net
One-Pot from Sulfonic AcidSulfonic AcidPPh₃/TCCA/NaN₃Avoids sulfonyl chloride intermediate, mild conditions. researchgate.net
Diazo TransferPrimary SulfonamideImidazole-1-sulfonyl azide hydrogen sulfateStable/safe reagent, high yields, no copper catalyst. organic-chemistry.orgresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While sulfonyl azides are well-known for their role in diazo-transfer reactions and cycloadditions, the specific reactivity of this compound remains an area ripe for exploration. Future research is expected to delve into uncovering novel transformations that leverage the unique electronic properties of the 5-chlorothiophene ring.

Recent advances have shown that sulfonyl azides can participate in direct C-H sulfonamidation of aromatic and heteroaromatic compounds, providing a powerful strategy for forming N-aryl sulfonamides. rsc.org Investigating the potential of this compound in such reactions, particularly in metal-catalyzed processes (e.g., using cobalt or palladium), could open up new pathways to complex sulfonamides. rsc.orgacs.org

Other emerging reactions of sulfonyl azides include:

Reactions with Thioamides: The coupling of sulfonyl azides with thioamides provides an efficient, catalyst-free route to N-sulfonyl amidines. beilstein-journals.orgresearchgate.net Exploring this reaction with this compound could yield novel amidine derivatives with potential applications in medicinal chemistry.

Radical Reactions: Arenesulfonyl azides can undergo free-radical chain reactions with organostannanes, such as allyltriphenylstannane, to produce N-allylated sulfonamides. rsc.org The behavior of this compound under radical conditions is a promising, yet unexplored, research avenue.

Reactions with Phosphine (B1218219) Sulfides: A novel reaction between aryl sulfonyl azides and phosphine sulfides has been shown to produce dicycloaminophosphoranylidene sulfonamides through the elimination of nitrogen and sulfur. researchgate.net

Investigating these and other reaction pathways will undoubtedly lead to unprecedented transformations and expand the synthetic utility of this compound.

Expansion into New Application Domains in Chemical and Interdisciplinary Sciences

The inherent reactivity of the sulfonyl azide group, combined with the established biological importance of the thiophene (B33073) scaffold, positions this compound as a valuable building block for applications beyond traditional organic synthesis. rsc.org

Medicinal Chemistry: The thiophene ring is a privileged structure found in numerous FDA-approved drugs, including the anticoagulant Rivaroxaban, for which 5-chlorothiophene-2-carboxylic acid is a key intermediate. nih.govgoogleapis.comgoogle.com The sulfonyl azide moiety of this compound can be used to construct diverse molecular architectures. For example, it can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate highly stable 1,2,3-triazole linkages. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This allows for the modular synthesis of novel thiophene-containing compounds for screening as potential therapeutic agents, targeting areas like cancer, neurological disorders, and infectious diseases. nih.govpharmaguideline.com Furthermore, the related sulfonyl fluoride (B91410) group has gained attention for its use in creating covalent inhibitors, suggesting that derivatives of this compound could be explored for similar applications in drug discovery. mdpi.com

Materials Science: The "click" reactivity of the azide group is also highly valuable in materials science for the functionalization of polymers and surfaces. sigmaaldrich.com this compound could be used to introduce the 5-chlorothiophene moiety into various materials, potentially imparting unique electronic, optical, or self-assembly properties. Thiophene derivatives are already known for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), suggesting that polymers derived from this azide could have interesting applications in organic electronics. nih.govresearchgate.net

Chemical Biology: The azide group is a key functional handle in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems. wikipedia.orgnih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes enables fluorescent labeling without the need for a toxic copper catalyst. nih.gov this compound could serve as a reagent to introduce a thiophene-based tag onto biological targets, facilitating studies in chemical biology and proteomics.

Tandem and Cascade Reactions Utilizing this compound

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. rsc.org These reactions embody the principles of green chemistry by increasing atom economy and reducing waste. This compound is an excellent candidate for incorporation into novel cascade sequences.

Future research could focus on designing multi-component reactions where this compound acts as a key linchpin. For example, a cascade reaction involving the Michael addition of an amine to a propynone, followed by a deacylative diazo transfer with a sulfonyl azide and subsequent cyclization, has been developed for the metal-free synthesis of 1,5-disubstituted 1,2,3-triazoles. lookchem.com Applying this strategy with this compound could provide rapid access to a library of 1-(5-chlorothiophen-2-yl)sulfonyl-substituted triazoles.

Another potential cascade could involve the initial reaction of the azide, for instance in a cycloaddition, followed by a subsequent transformation triggered by the newly formed functionality. A process involving the cyclization of N-(polychloroethyl)sulfonamides to aziridine (B145994) intermediates, which then undergo further reactions, highlights how sulfonamide-type structures can participate in complex cascades. nih.gov Developing similar sequences starting from products derived from this compound could lead to the efficient assembly of complex, fused heterocyclic systems that would be challenging to synthesize through traditional stepwise methods. nih.govresearchgate.net

Table 2: Potential Cascade Reactions Involving a Sulfonyl Azide Moiety

Cascade TypeKey TransformationPotential Product Class
Michael Addition/Diazo Transfer/CyclizationReaction of amines, propynones, and a sulfonyl azide. lookchem.com1,5-Disubstituted-1,2,3-triazoles
Sulfonylation/CyclizationRadical addition of a sulfonyl group to an alkene followed by endo-cyclization. rsc.orgSulfonylated heterocyclic rings
Azidation/Cyclization/RearrangementFormation of an intermediate that undergoes sequential ring formation and rearrangement. nih.govComplex sulfonamide derivatives

By exploring these future research avenues, the scientific community can unlock the full potential of this compound as a powerful tool in synthesis and applied sciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.